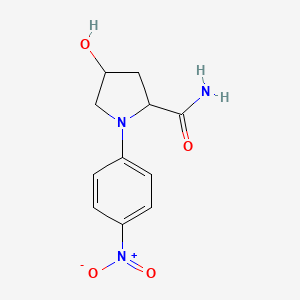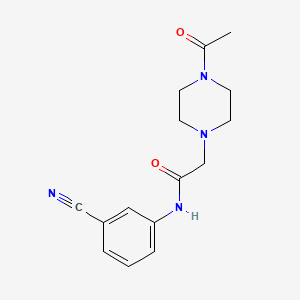
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide
Descripción general
Descripción
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide, also known as BDBS, is a sulfonamide compound that has shown promising results in scientific research applications. This compound has gained attention due to its potential as a therapeutic agent for various diseases, including cancer.
Mecanismo De Acción
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide exerts its anticancer effects by binding to the colchicine binding site on tubulin, a protein that is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and cell motility. By disrupting the microtubule network, 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide inhibits cell division and induces cell death in cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide has been shown to have low toxicity in normal cells and tissues. It does not affect the viability of normal human fibroblasts, indicating that it selectively targets cancer cells. 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide also exhibits anti-angiogenic properties, which inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide is a promising lead compound for the development of new anticancer drugs. Its low toxicity and selective targeting of cancer cells make it an attractive candidate for further research. However, its mechanism of action is not fully understood, and more studies are needed to elucidate its molecular targets and signaling pathways.
Direcciones Futuras
1. Development of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide derivatives with improved potency and selectivity.
2. Investigation of the synergistic effects of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide with other anticancer agents.
3. Evaluation of the anticancer effects of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide in vivo using animal models.
4. Identification of the molecular targets and signaling pathways of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide.
5. Development of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide-based drug delivery systems for targeted cancer therapy.
In conclusion, 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide is a promising compound with potential as a therapeutic agent for cancer. Its mechanism of action involves the disruption of the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. Further research is needed to fully understand its molecular targets and signaling pathways, and to develop more potent and selective derivatives for cancer therapy.
Aplicaciones Científicas De Investigación
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide induces cell cycle arrest and apoptosis in cancer cells by targeting the microtubule network and disrupting the mitotic spindle. This leads to the activation of the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Propiedades
IUPAC Name |
2-bromo-N-(2-methylbutan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-11(2,3)13-16(14,15)10-8-6-5-7-9(10)12/h5-8,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTYWPXRANAYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7534355.png)
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7534360.png)
![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)
![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[[1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B7534393.png)



![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![[1-(4-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7534445.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)

